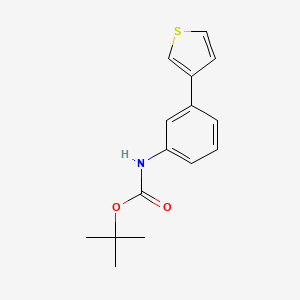
tert-Butyl (3-(thiophen-3-yl)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl (3-(thiophen-3-yl)phenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further substituted with a thiophene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-(thiophen-3-yl)phenyl)carbamate typically involves the reaction of 3-(thiophen-3-yl)aniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions generally include maintaining the reaction mixture at a low temperature to control the rate of reaction and prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Tert-Butyl (3-(thiophen-3-yl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Electrophiles such as bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Tert-Butyl (3-(thiophen-3-yl)phenyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It may be explored for its potential therapeutic properties, such as enzyme inhibition.
Industry: It can be used in the production of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl (3-(thiophen-3-yl)phenyl)carbamate depends on its specific application. In biological systems, it may act by inhibiting certain enzymes or interacting with specific molecular targets. The presence of the thiophene and phenyl groups allows it to engage in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-Butyl (3-hydroxypropyl)carbamate
- Tert-Butyl (2-piperidin-3-ylethyl)carbamate
- Tert-Butyl methyl(3-piperidinylmethyl)carbamate hydrochloride
Uniqueness
Tert-Butyl (3-(thiophen-3-yl)phenyl)carbamate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties. This makes it particularly useful in applications requiring specific electronic or optical characteristics, such as in the development of organic semiconductors or light-emitting diodes.
Propiedades
Fórmula molecular |
C15H17NO2S |
|---|---|
Peso molecular |
275.4 g/mol |
Nombre IUPAC |
tert-butyl N-(3-thiophen-3-ylphenyl)carbamate |
InChI |
InChI=1S/C15H17NO2S/c1-15(2,3)18-14(17)16-13-6-4-5-11(9-13)12-7-8-19-10-12/h4-10H,1-3H3,(H,16,17) |
Clave InChI |
RUOWCNTWJRAGIM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CSC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Bromo-4-ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12073838.png)

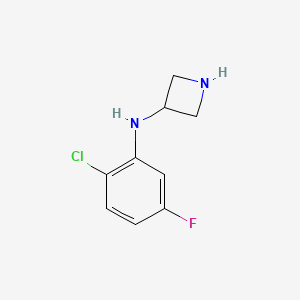
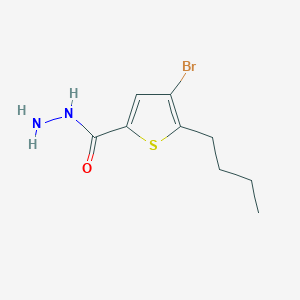
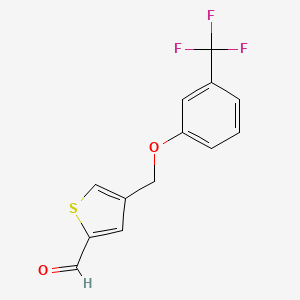



![(5-Amino-4'-fluoro-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B12073870.png)

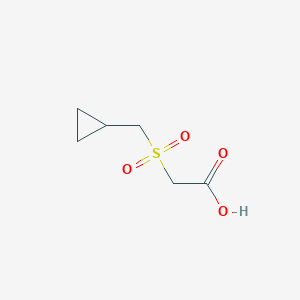
![[2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxidanylidene-3H-purin-9-yl]oxolan-3-yl] benzoate](/img/structure/B12073891.png)
